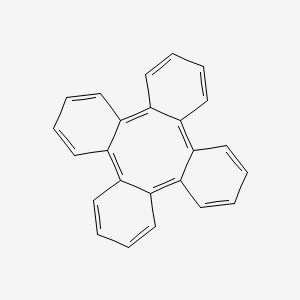

(4aZ,8aZ,12aZ,16aZ)-tetraphenylene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H16 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(4aZ,8aZ,12aZ,16aZ)-tetraphenylene |

InChI |

InChI=1S/C24H16/c1-2-10-18-17(9-1)19-11-3-4-13-21(19)23-15-7-8-16-24(23)22-14-6-5-12-20(18)22/h1-16H/b19-17-,20-18-,23-21-,24-22- |

InChI Key |

KTQYWNARBMKMCX-LEYBOLSUSA-N |

Isomeric SMILES |

C1=C/C/2=C\3/C(=C/4\C(=C\5/C(=C2/C=C1)/C=CC=C5)\C=CC=C4)/C=CC=C3 |

Canonical SMILES |

C1=CC2=C3C=CC=CC3=C4C=CC=CC4=C5C=CC=CC5=C2C=C1 |

Origin of Product |

United States |

Advanced Stereochemistry and Isomerism in 4az,8az,12az,16az Tetraphenylene Systems

Elucidation of Inherently Chiral Tetraphenylene (B3251814) Frameworks

The synthesis of enantiopure tetraphenylene derivatives is a key area of investigation, as these compounds have potential applications in chiral recognition and asymmetric catalysis. One successful strategy involves the resolution of racemic mixtures. For instance, racemic 1,8,9,16-tetrahydroxytetraphenylene was successfully separated into its pure enantiomers. oup.com This was achieved by converting the racemic mixture into diastereomeric tetra-(S)-camphorsulfonate esters. These diastereomers, having different physical properties, could then be separated chromatographically, and subsequent removal of the chiral auxiliary yielded the enantiopure tetrahydroxytetraphenylene. oup.com

Furthermore, researchers have developed asymmetric synthesis methods to directly produce enantiomerically enriched tetraphenylene derivatives, highlighting the importance of controlling the framework's chirality during its construction. dntb.gov.ua These inherently chiral frameworks serve as versatile building blocks for more complex supramolecular structures. oup.comdntb.gov.ua

Atropisomerism and Conformational Dynamics of Substituted Tetraphenylenes

When the phenyl rings of the tetraphenylene core are substituted, particularly at the ortho positions, a specific type of stereoisomerism known as atropisomerism can arise. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual isomers.

In substituted tetraphenylenes, the rotation of the substituent-bearing phenyl rings relative to the central eight-membered ring can be severely restricted. This restricted rotation freezes the molecule into specific, stable conformations. A notable example is tetra(o-tolyl)benzene, a substituted tetraphenylene derivative. While X-ray diffraction in the solid state revealed only one atropisomer, studies in solution using low-temperature NMR spectroscopy detected the presence of five distinct conformational atropisomers. nih.gov The structures of these atropisomers were elucidated through a combination of Nuclear Overhauser Effect (NOE) experiments and analysis of solvent effects. nih.gov

The conformational dynamics, or the interconversion between these atropisomers, is governed by the energy barrier to rotation. This barrier is influenced by the size and nature of the substituents. Larger substituents lead to higher rotational barriers and more stable atropisomers. The study of these dynamics provides valuable insight into the flexibility and conformational preferences of the tetraphenylene system.

| System | Technique | Number of Atropisomers Observed | Key Finding |

| Tetra(o-tolyl)benzene | Low-temperature NMR in solution | 5 | Existence of multiple stable atropisomers in solution, demonstrating conformational complexity. nih.gov |

| Tetra(o-tolyl)benzene | X-ray diffraction in solid state | 1 | A single conformation is preferred in the crystalline state. nih.gov |

Stereochemical Nomenclature and Classification of Tetraphenylene Isomers

Given the various sources of chirality, a systematic nomenclature is essential to unambiguously describe the stereochemistry of tetraphenylene isomers. The Cahn-Ingold-Prelog (CIP) priority rules are the foundation for this classification. libretexts.orgslideshare.net

Axial/Planar Chirality (Ra/Sa or Rp/Sp): For chiral tetraphenylenes where the chirality originates from the non-planar arrangement of the rings, the stereodescriptors 'Ra' (Rectus for axial) and 'Sa' (Sinister for axial) are used. This system treats the chiral axis as an elongated tetrahedron. qmul.ac.uk One views the molecule along the axis of chirality and assigns priorities to the groups at each end.

Helicity (P/M): In some tetraphenylene-based systems that form helical structures, such as double-helical o-oligophenylenes, the chirality can be described using the descriptors 'P' (for a right-handed helix) and 'M' (for a left-handed helix). dntb.gov.ua

Cis/Trans and E/Z Isomerism: While less common for the core structure, if substituents on the tetraphenylene framework create stereoisomerism at double bonds within those substituents, the 'cis/trans' or the more general '(E)/(Z)' notation is used. qmul.ac.ukindusuni.ac.in The (Z) designation (from the German zusammen, meaning together) is given if the higher-priority groups are on the same side of the double bond, and (E) (from entgegen, meaning opposite) if they are on opposite sides. qmul.ac.ukindusuni.ac.in

The classification of tetraphenylene isomers therefore requires a careful consideration of all chiral elements within the molecule, including the inherent chirality of the backbone, atropisomerism due to restricted rotation, and any traditional stereocenters within substituent groups.

Diastereomeric and Enantiomeric Relationships in Tetraphenylene Derivatives

The principles of enantiomers and diastereomers are central to understanding the stereochemistry of tetraphenylene derivatives. youtube.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. A chiral tetraphenylene derivative will exist as a pair of enantiomers. These enantiomers have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interaction with other chiral molecules. slideshare.net

Diastereomers are stereoisomers that are not mirror images of each other. Diastereomeric relationships arise in tetraphenylene derivatives when there are two or more sources of chirality. For example, a tetraphenylene derivative that is inherently chiral and also contains a chiral substituent will exist as diastereomers. The resolution of 1,8,9,16-tetrahydroxytetraphenylene via its tetra-(S)-camphorsulfonate esters is a practical application of this principle. The two resulting esters, (P)-tetraphenylene-(S)-camphorsulfonate and (M)-tetraphenylene-(S)-camphorsulfonate, are diastereomers and thus have different physical properties that allow for their separation. oup.com

The enantiomeric recognition properties of chiral tetraphenylene-based hosts have been studied. For instance, crown ethers derived from enantiomerically pure 1,8,9,16-tetrahydroxytetraphenylene have shown the ability to selectively bind one enantiomer of an amino acid ester over the other, demonstrating the importance of the enantiomeric relationship in molecular recognition. oup.comsciengine.com

| Host Molecule | Guest Molecule | Enantioselectivity (KL/KD or KD/KL) | Reference |

| Tetramer host from (S)-tetrahydroxytetraphenylene | L- and D-alanine methyl ester hydrochloride | KL/KD = 4.10 | oup.com |

| Tetramer host from (R)-tetrahydroxytetraphenylene | L- and D-alanine methyl ester hydrochloride | KD/KL = 3.90 | oup.com |

This ability to form distinct diastereomeric and enantiomeric pairs is fundamental to the application of tetraphenylenes in stereoselective processes.

Strategic Synthetic Methodologies for 4az,8az,12az,16az Tetraphenylene and Analogues

Early Synthetic Approaches and Methodological Evolution

Initial routes to the tetraphenylene (B3251814) core were often characterized by severe reaction conditions and limited functional group tolerance. Despite these challenges, these early methods established the foundational chemistry for accessing this unique molecular saddle.

Copper-Assisted Coupling Reactions

The first synthesis of tetraphenylene was reported in 1943, employing a copper-assisted coupling of a Grignard reagent. beilstein-journals.orgoup.com This approach involved the conversion of 2,2'-dibromobiphenyl (B83442) into its corresponding Grignard reagent, which, upon treatment with copper(II) chloride, yielded tetraphenylene in a modest 16% yield. beilstein-journals.orgresearchgate.netnih.gov This method is a variation of the classic Ullmann reaction, a well-known copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.orgbyjus.com The traditional Ullmann condensation requires high temperatures, often exceeding 200°C, and an excess of copper. organic-chemistry.org

Later refinements of this strategy involved the intermolecular oxidative homo- or cross-coupling of dilithio substrates mediated by copper salts. oup.com For instance, the reaction of 2,2'-dilithiobiphenyl derivatives with CuCl2 was shown to produce tetraphenylene derivatives. researchgate.net This copper-mediated coupling of organolithium reagents can proceed at lower temperatures compared to the classic Ullmann conditions. organic-chemistry.org

Table 1: Examples of Copper-Assisted Synthesis of Tetraphenylene

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Pyrolysis and Metal-Catalyzed Dimerization of Biphenylenes

Another early and conceptually straightforward approach to tetraphenylene is the dimerization of biphenylene (B1199973). researchgate.net Biphenylene can be viewed as a stable dimer of the highly reactive benzyne (B1209423) intermediate. researchgate.net

Pyrolysis of biphenylene at high temperatures (400°C) was found to produce tetraphenylene in an almost quantitative 96% yield. researchgate.net A lower temperature (375°C) in a stainless steel bomb also proved effective. researchgate.net While efficient, these high-temperature methods are often impractical for the synthesis of more complex or functionalized analogues.

Metal-catalyzed dimerization offered a milder alternative. In 1961, it was demonstrated that heating biphenylene with a stoichiometric amount of bis(triphenylphosphino)nickel dicarbonyl [Ni(CO)₂ (PPh₃)₂] at 100°C yielded a small amount of tetraphenylene. oup.comresearchgate.net Subsequent studies showed that the choice of nickel catalyst and its associated ligands was crucial for the reaction's success, as it influences the oxidative insertion into the strained C-C bond of biphenylene. oup.comresearchgate.net

Table 2: Biphenylene Dimerization Routes to Tetraphenylene

| Method | Substrate | Conditions/Catalyst | Yield | Reference |

|---|---|---|---|---|

| Pyrolysis | Biphenylene | 400°C | 96% | researchgate.net |

| Metal-Catalyzed | Biphenylene | Ni(CO)₂(PPh₃)₂ | Low | oup.comresearchgate.net |

Diels-Alder Cycloaddition and Subsequent Deoxygenation Pathways

A more strategic and versatile route involves a Diels-Alder cycloaddition followed by a deoxygenation step. oup.com This "cycloaddition-deoxygenation protocol" has proven to be a practical pathway for synthesizing tetraphenylene and a variety of its analogues. oup.comoup.com

The general strategy employs a strained cyclic diyne, such as 1,2,5,6-dibenzocycloocta-3,7-diyne, as a precursor. rsc.org This diyne undergoes a Diels-Alder reaction with a suitable diene, like furan (B31954) or a substituted furan, to form an endoxide intermediate. oup.comorganic-chemistry.org The crucial final step is the deoxygenation of this endoxide to form the new aromatic ring of the tetraphenylene core. oup.com This extrusion of the oxygen atom is typically achieved using low-valent titanium reagents. oup.com This powerful sequence allows for the construction of various substituted and benzo-fused tetraphenylenes by simply changing the diene component in the cycloaddition step. oup.comrsc.org For instance, reacting the diyne with 1,2,3,4-tetraphenylcyclopenta-1,3-dienone led to octaphenyltetraphenylene in a high yield of 95%. oup.com

The deoxygenation step is a critical transformation for which various methods have been explored. mdpi.comresearchgate.net While low-valent titanium is common for this specific protocol, other deoxygenation pathways exist in organic synthesis, often tailored to the specific substrate and desired outcome. mdpi.comresearchgate.net

Modern Transition Metal-Catalyzed Syntheses of Tetraphenylenes

Modern synthetic efforts have focused on developing more efficient, milder, and broadly applicable methods using transition metal catalysis. Rhodium and palladium have emerged as particularly effective metals for constructing the tetraphenylene skeleton.

Rh(I)-Catalyzed Cycloaddition Reactions

Rhodium(I) catalysts have enabled powerful cycloaddition strategies for accessing complex molecular architectures. duke.edunih.govrsc.orgdntb.gov.ua One of the key methods for tetraphenylene synthesis is the rhodium-catalyzed double [2+2+2] cycloaddition of triynes. rsc.org This approach allows for the rapid assembly of the core structure from acyclic precursors under relatively mild conditions. Cationic Rh(I) complexes, in particular, have been shown to be effective catalysts for various cycloaddition reactions. dntb.gov.uanih.gov These methods represent a significant step forward in terms of efficiency and convergence compared to earlier, more linear synthetic sequences.

Palladium-Catalyzed Annulations and Coupling Processes

Palladium catalysis has revolutionized the formation of carbon-carbon bonds, and its application to tetraphenylene synthesis has led to several highly efficient methods. youtube.comrsc.orgyoutube.com These include intramolecular annulations and intermolecular cross-coupling reactions. rsc.org

A facile and practical approach involves the Pd-catalyzed C-H activation and coupling of 2-iodobiphenyls. oup.comacs.org This method allows for the synthesis of a variety of substituted tetraphenylenes, can be performed on a gram scale, and demonstrates good functional group tolerance. acs.org

Palladium-catalyzed Ullmann-type coupling reactions have also been developed as an alternative to the harsher, copper-mediated versions. oup.com For example, using a Pd(t-Bu₃P)₂ catalyst, tetraphenylene was obtained in a 45% yield from dibromobiphenyl. oup.comresearchgate.net Another protocol uses palladium acetate (B1210297) in a sealed tube to perform double Ullmann and cross-coupling reactions on 2,2'-diiodobiphenyls, affording tetraphenylene derivatives in yields ranging from 13–51%. oup.com

Furthermore, the Suzuki cross-coupling reaction, a cornerstone of modern organic synthesis, has been adapted for tetraphenylene construction. organic-chemistry.org An intermolecular cyclic dimerization between a molecule containing both a bromide and a boronic acid has been used to achieve a regio- and stereoselective synthesis of tetraphenylene derivatives. oup.com

Table 3: Examples of Modern Palladium-Catalyzed Syntheses

| Reaction Type | Substrate(s) | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| C-H Activation | 2-Iodobiphenyls | Pd(OAc)₂ / Ad-BrettPhos | Good | oup.comacs.org |

| Ullmann Coupling | Dibromobiphenyl | Pd(t-Bu₃P)₂ | 45% | oup.comresearchgate.net |

| Ullmann Coupling | 2,2'-Diiodobiphenyls | Palladium Acetate | 13-51% | oup.com |

| Suzuki Coupling | Bromo-boronic acid biphenyl (B1667301) | Pd(dppf)Cl₂ | - | oup.com |

| Suzuki Coupling | 2,2'-Biphenyldiboronic acid & Dibenziodonium salt | Pd(PPh₃)₄ | 21% | oup.com |

Nickel-Catalyzed Cyclizations and Mechanistic Implications

Nickel-catalyzed reactions have proven instrumental in the synthesis of tetraphenylene and its derivatives. A key approach involves the cyclization of biphenylene. While various nickel complexes can be employed, the ligands associated with the nickel center play a critical role in the oxidative insertion into the strained C–C bond of biphenylene. researchgate.net For instance, complexes like Ni(Et3P)4 react readily, while Ni(COD)2 is unreactive. researchgate.net

The mechanism of this cyclization is thought to involve a dibenzonickelole intermediate. researchgate.net This intermediate can then dimerize to form a dinuclear nickel complex. researchgate.net The structure of these proposed intermediates provides a basis for understanding the nickel-catalyzed Reppe tetramerization of alkynes. researchgate.net Computational studies and transient absorption experiments have further elucidated the mechanism of nickel-catalyzed cross-couplings, suggesting that the reaction can proceed through the formation of triplet states of the organometallic nickel catalyst via energy transfer. nih.gov This insight into the photochemically enabled nickel-catalyzed reactions highlights the role of a Dexter energy transfer mechanism. nih.gov

Stereochemical studies of nickel-catalyzed [4+2+1] cycloadditions provide evidence for a mechanism involving the oup.comoup.com-sigmatropic rearrangement of divinylcyclopropanes. nih.gov The divergent behavior of stereoisomeric starting materials strongly supports this pathway. nih.gov

Enantioselective Synthetic Protocols for Chiral Tetraphenylenes

The inherent chirality of unsymmetrically substituted tetraphenylenes has driven the development of enantioselective synthetic methods to access these valuable molecules in high optical purity. chinesechemsoc.org

Asymmetric Catalytic Approaches

Asymmetric catalysis represents a powerful and direct strategy for the synthesis of chiral molecules. researchgate.netfrontiersin.org In the context of tetraphenylenes, several innovative approaches have been developed. One notable method involves the catalytic enantioselective synthesis through consecutive inter- and intramolecular cycloadditions of two triynes. nih.gov

Another strategy focuses on the desymmetrization of prochiral precursors. For instance, the enantioselective synthesis of inherently chiral sulfur-containing calix researchgate.netarenes, which share structural similarities with tetraphenylenes, has been achieved through electrophilic sulfenylation using a chiral 1,1'-binaphthyl-2,2'-diamine-derived sulfide (B99878) catalyst. researchgate.net Similarly, chiral phosphoric acid catalysis has been employed for the asymmetric electrophilic amination of phenol-containing prochiral calix researchgate.netarenes, yielding inherently chiral products with high enantioselectivities. researchgate.net

More directly related to tetraphenylene analogues, a three-component coupling reaction involving an aryl iodide, 2,2′-diisocyano-1,1′-biphenyl, and a carboxylate has been developed to construct saddle-shaped aza-analogs of tetraphenylene with high enantiomeric excess. chinesechemsoc.org This palladium-catalyzed reaction proceeds through a double isocyanide insertion followed by C–O bond formation and acyl transfer. chinesechemsoc.org Iridium-catalyzed asymmetric hydrogenation has also emerged as a versatile method for producing chiral tetrahydroquinoxaline derivatives, which can be considered aza-analogs of partially hydrogenated tetraphenylenes. rsc.org By simply changing the reaction solvent, either enantiomer can be selectively obtained in high yield and enantioselectivity. rsc.org

The development of chiral ligands and organocatalysts based on the tetraphenylene skeleton itself has also been explored. oup.com For example, an N,P-ligand derived from tetraphenylene has been used in rhodium-catalyzed hydrogenation of α-acylaminoacrylates with excellent enantioselectivities. oup.com

Resolution Strategies for Optical Purity

Resolution of racemic mixtures remains a crucial technique for obtaining enantiopure tetraphenylene derivatives. dalalinstitute.com This process involves separating a mixture of enantiomers into its individual components. dalalinstitute.com

One common chemical method is the formation of diastereomers by reacting the racemic tetraphenylene derivative with a chiral resolving agent. researchgate.net These diastereomers, having different physical properties, can then be separated by techniques like chromatography or crystallization. dalalinstitute.comresearchgate.net For example, racemic tetrahydroxytetraphenylene has been successfully resolved by converting it into its tetra-(S)-camphorsulfonate esters. oup.com The resulting diastereomers were separated by chromatography, and subsequent deprotection afforded the enantiopure tetrahydroxytetraphenylene. oup.com Similarly, the partial resolution of 2-carboxy-tetraphenylene has been achieved using brucine. oup.com

Chromatographic separation using a chiral stationary phase is another powerful resolution technique. dalalinstitute.com For instance, 2-acetyltetraphenylene and its formyl derivative have been obtained with high enantiomeric purities through repeated chromatography on swollen microcrystalline triacetylcelluloses. oup.com

Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, is another viable strategy. rsc.org This method has been widely applied in asymmetric synthesis and can be used to obtain one enantiomer in high optical purity, although the theoretical yield for that enantiomer is limited to 50%. rsc.org

Late-Stage Functionalization and Derivatization Strategies

Late-stage functionalization, the introduction of chemical groups into a pre-formed molecular scaffold, is a highly efficient strategy for creating a library of derivatives from a common intermediate. nih.gov This approach is particularly valuable for complex molecules like tetraphenylene, as it avoids the need to carry functional groups through a multi-step synthesis. rsc.orgscilit.com

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the tetraphenylene core is a significant challenge due to the presence of multiple reactive sites. researchgate.net However, several strategies have been developed to control the position of substitution.

One effective method involves leveraging the steric and electronic effects of existing substituents. For example, the steric hindrance of tert-butyl groups has been shown to direct the regioselective iodination of 2,7,10,15-tetra-tert-butyltetraphenylene to form cyclic iodonium (B1229267) salts. researchgate.netrsc.org Similarly, the electron-withdrawing nature of nitro groups directs iodination to the meta-positions in 2,7,10,15-tetranitrotetraphenylene. researchgate.netrsc.org These cyclic iodonium salts are versatile intermediates for further functionalization. rsc.orgscilit.com

Transition-metal-catalyzed C-H activation has also emerged as a powerful tool for the direct and regioselective derivatization of the tetraphenylene scaffold. beilstein-journals.orgd-nb.info For instance, palladium-catalyzed acetoxylation and gold-catalyzed chlorination have been developed to introduce functional groups at the 2-position of the tetraphenylene ring system. beilstein-journals.orgd-nb.info

Introduction of Diverse Chemical Functionalities

A wide array of chemical functionalities can be introduced onto the tetraphenylene framework, significantly expanding its chemical space and potential applications. libretexts.org

The versatile cyclic iodonium salts, formed through regioselective iodination, can undergo various atom(s) insertion reactions to generate complex fused-ring systems, including fascinating double helical architectures. researchgate.netrsc.org This methodology allows for the rapid construction of novel polycyclic aromatic hydrocarbons. rsc.org

Transition-metal catalysis has enabled the introduction of various functional groups. beilstein-journals.orgd-nb.info For example, palladium-catalyzed reactions can introduce acetoxy groups, while gold-catalyzed reactions can be used for halogenation (chlorination, bromination, and iodination). beilstein-journals.orgd-nb.info Furthermore, a ruthenium-catalyzed carbonylation reaction allows for the introduction of carbonyl functionalities by reacting tetraphenylene with various nitriles. beilstein-journals.org These reactions provide access to a variety of 2-substituted tetraphenylenes. beilstein-journals.orgd-nb.info

Synthesis of Hetero-Analogues of Tetraphenylene

The incorporation of heteroatoms into the core structure of (4aZ,8aZ,12aZ,16aZ)-tetraphenylene has been a significant area of research, leading to novel analogues with tailored electronic and structural properties. These hetero-analogues, where one or more benzene (B151609) rings are replaced by or bridged with heteroatomic systems, offer modulated saddle-shaped geometries and distinct photophysical and electrochemical characteristics. nih.gov This section details the strategic synthetic methodologies developed for accessing aza-, oxa-, and other heteroatom-containing tetraphenylene analogues.

Aza-Analogues

The introduction of nitrogen atoms into the tetraphenylene framework has been achieved through several innovative catalytic methods, yielding aza-saddle-shaped architectures with significant potential in asymmetric catalysis and materials science. chinesechemsoc.orgresearchgate.net

A noteworthy advancement is the enantioselective synthesis of aza-analogues of tetraphenylene, specifically (Z)-7-aryl-5-acyldibenzo[e,g] nih.govresearchgate.netdiazocin-6(5H)-ones. This has been accomplished via a palladium-catalyzed three-component coupling reaction. chinesechemsoc.orgresearchgate.net The process involves the reaction of an aryl iodide, 2,2′-diisocyano-1,1′-biphenyl, and a carboxylate, which proceeds through a double isocyanide insertion followed by reductive elimination and acyl transfer to form the eight-membered aza-bridged ring. chinesechemsoc.org This method has been shown to produce a variety of these saddle-shaped compounds in good yields and with high enantiomeric excess (ee). chinesechemsoc.orgresearchgate.net

Another powerful strategy for the synthesis of aza-analogues, such as inherently chiral 6,7-diphenyldibenzo[e,g] nih.govresearchgate.netdiazocine (DDD), is the chiral phosphoric acid (CPA)-catalyzed cyclocondensation. researchgate.netchinesechemsoc.org This reaction, which involves the condensation of [1,1′-biphenyl]-2,2′-diamine and benzil, proceeds under mild conditions to afford the desired products in high yield and with excellent enantioselectivity. chinesechemsoc.org

The synthesis of nitrogen-bridged tetraphenylenes has also been accomplished starting from tetraphenylene triflate. acs.org A palladium-mediated double N-arylation with aniline, or a reaction with N,N'-dimethylethylenediamine (DMEDA), has been shown to yield the corresponding nitrogen-bridged analogues. acs.org

Table 1: Selected Examples of the Synthesis of Aza-Analogues of Tetraphenylene

| Precursors | Catalyst/Reagent | Product | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Aryl iodide, 2,2′-diisocyano-1,1′-biphenyl, carboxylate | Pd(OAc)₂, Chiral Ligand | (Z)-7-Aryl-5-acyldibenzo[e,g] nih.govresearchgate.netdiazocin-6(5H)-one | up to 95 | up to 96 | chinesechemsoc.orgresearchgate.net |

| [1,1′-biphenyl]-2,2′-diamine, Benzil | Chiral Phosphoric Acid (CPA) | 6,7-Diphenyldibenzo[e,g] nih.govresearchgate.netdiazocine | 82 | 98 | chinesechemsoc.org |

| Tetraphenylene triflate, Aniline | Pd catalyst | N-Phenyl-bridged tetraphenylene | 85 | N/A | acs.org |

| Tetraphenylene triflate, N,N'-dimethylethylenediamine | - | N,N'-Dimethyl-bridged tetraphenylene | 45 | N/A | acs.org |

Oxa-Analogues

The synthesis of oxa-analogues of tetraphenylene, where an oxygen atom bridges the biphenyl units, has been reported. One method involves an unexpected cyclization of tetraphenylene triflate. acs.org In the presence of Pd(PPh₃)₄ and K₃PO₄ at high temperatures, the triflate is believed to partially hydrolyze, leading to an intramolecular etherification to yield the oxygen-bridged tetraphenylene. acs.org

A stereoselective cross-[4+4] cycloaddition of quinone methides has also been developed for the formation of oxa-analogues of tetraphenylene, demonstrating exceptional chemo-, diastereo-, and enantioselectivity. researchgate.net

Table 2: Synthesis of Oxa-Analogues of Tetraphenylene

| Precursor | Catalyst/Reagent | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Tetraphenylene triflate | Pd(PPh₃)₄, K₃PO₄ | Oxygen-bridged tetraphenylene | 68 | acs.org |

| Quinone methides | - | Oxa-analogue of tetraphenylene | - | researchgate.net |

Other Heteroatom Incorporations

The tetraphenylene scaffold has been further diversified by the incorporation of heavier chalcogens, namely sulfur and selenium. These heteroatom-bridged tetraphenylenes have been synthesized from tetraphenylene derivatives. nih.gov

One synthetic route involves the treatment of a cyclic iodonium salt of tetraphenylene with sodium sulfide (Na₂S·9H₂O) in the presence of an iron(III) chloride catalyst to generate a sulfur-containing analogue. rsc.org A similar strategy using potassium selenocyanate (B1200272) (KSeCN) can be used for selenium insertion. rsc.org A transition-metal-free approach for selenium insertion has also been reported using elemental selenium and potassium tert-butoxide. rsc.org

Furthermore, sulfur- and selenium-bridged tetraphenylenes have been prepared from tetraphenylene triflate. acs.org The synthesis of tetrathio- and tetraseleno nih.govcirculenes, which are related structures, has been achieved starting from octabromotetraphenylene through a process involving lithiation and subsequent reaction with elemental sulfur or selenium, followed by thermal desulfurization/deselenation. researchgate.net

Table 3: Synthesis of Other Heteroatom-Containing Tetraphenylene Analogues

| Precursor | Catalyst/Reagent | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Cyclic iodonium salt of tetraphenylene | FeCl₃, Na₂S·9H₂O | Sulfur-bridged tetraphenylene | 64 | rsc.org |

| Cyclic iodonium salt of tetraphenylene | KOtBu, Se | Selenium-bridged tetraphenylene | 33 | rsc.org |

| Octabromotetraphenylene | n-BuLi, Se, then heat with Cu | Tetraseleno nih.govcirculene | 19 | researchgate.net |

| Tetraphenylene triflate | - | Sulfur-bridged tetraphenylene | - | acs.org |

| Tetraphenylene triflate | - | Selenium-bridged tetraphenylene | - | acs.org |

Theoretical and Computational Investigations of 4az,8az,12az,16az Tetraphenylene

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations have been instrumental in elucidating the three-dimensional structure of tetraphenylene (B3251814). The molecule is characterized by a rigid, saddle-shaped framework where the four benzene (B151609) rings are ortho-annulated to a central eight-membered ring. oup.com This arrangement forces the molecule out of planarity, with pairs of benzene rings oriented alternately above and below the molecule's average plane. oup.com

Recent studies involving the stepwise addition of electrons to the tetraphenylene core have provided deeper insight into its conformational response. X-ray crystallographic analysis of the mono-reduced anion reveals that the saddle-shaped core undergoes only a small, asymmetric distortion upon accepting a single electron. researchgate.net This indicates a robust and stable saddle conformation that is not easily disrupted by electronic perturbation.

Saddle-Shape Conformation and Inversion Barrier Determination

The saddle-shaped geometry of (4aZ,8aZ,12aZ,16aZ)-tetraphenylene is a highly stable conformation, a fact confirmed by neutron diffraction studies and thermal experiments. oup.com A key characteristic of this conformation is the energy barrier to its inversion, where the saddle flips into its mirror-image conformation. While the precise magnitude of this inversion barrier was a subject of some debate in early research, it is established to be relatively low. oup.com Early experimental work provided evidence for this low barrier, which was interpreted as a proof of the anti-aromaticity of a planar 8-π electron system that would constitute the transition state. oup.com The stability of the saddle shape is a direct consequence of the steric strain that a planar conformation would entail.

| Parameter | Description | Value/Observation | Source |

| Conformation | Stable molecular geometry | Saddle-shaped framework | oup.com |

| Inversion Barrier | Energy required to flip the saddle conformation | Considered to be a low barrier | oup.com |

Electronic Structure Analysis and Aromaticity Considerations

The electronic structure of tetraphenylene is notable for its distinct aromatic characteristics. The central eight-membered cyclooctatetraene (B1213319) (COT) ring is considered 'non-aromatic' in its neutral state. oup.comresearchgate.net This avoids the destabilizing effect of anti-aromaticity that would be present in a planar 4nπ-electron system. researchgate.net In contrast, the four peripheral benzene rings retain a strong aromatic character. researchgate.net

Computational analyses, using methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria, have quantified these properties. Upon the addition of two electrons to form the dianion (a [4n+2]π system), the central ring gains aromatic character, leading to significant geometric changes, including planarization. researchgate.net The response of the molecule to a single electron uptake is more nuanced, resulting in an asymmetric distortion of the core rather than a complete shift in aromaticity. researchgate.net

| Molecular Moiety | Electronic State | Aromaticity | Supporting Evidence | Source |

| Central 8-Membered Ring | Neutral | Non-aromatic | Avoidance of 4nπ anti-aromaticity | oup.comresearchgate.net |

| Peripheral Benzene Rings | Neutral | Strongly Aromatic | Geometric and magnetic criteria (HOMA) | researchgate.net |

| Central 8-Membered Ring | Dianion | Aromatic | (4n+2)π system, planarization | researchgate.net |

Computational Predictions of Chirality and Stereoselectivity

The rigid, non-planar saddle shape of the tetraphenylene scaffold makes it an important platform for creating chiral molecules. researchgate.net When substituents are introduced asymmetrically, the molecule can possess inherent chirality. Computational methods, particularly Density Functional Theory (DFT), have been pivotal in predicting and understanding the stereochemical outcomes of synthetic routes to these chiral derivatives. oup.comacs.org

DFT calculations have been used to assess the strain energies of various substituted tetraphenylene isomers, helping to rationalize why certain synthetic pathways are favored. acs.org For example, in the Rh(I)-catalyzed intermolecular [2+2+2] cycloaddition reactions to form chiral tetraphenylenes, computational studies can help explain the high enantioselectivities (up to 99%) observed, where stereocontrol is dependent on the chiral ligands employed. oup.com Theoretical calculations, in conjunction with NMR analysis, have also been crucial for elucidating the complex stereoisomerism, including the existence of cis and trans isomers that arise from restricted bond rotation in substituted derivatives. acs.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by numerically solving Newton's equations of motion, where the forces are derived from a molecular mechanics force field. youtube.com This method can provide detailed insights into conformational dynamics, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.govyoutube.com

For a molecule like this compound, MD simulations could be employed to:

Study the Saddle-to-Saddle Inversion Process: By simulating the system at different temperatures, one could observe the dynamics of the conformational inversion and calculate the free energy barrier associated with this process.

Analyze Vibrational Modes: The simulations would reveal the characteristic vibrational motions of the saddle-shaped framework.

Simulate Behavior in Solution: Placing the tetraphenylene molecule in a simulated solvent box would allow for the study of its interactions with solvent molecules and its aggregation behavior. youtube.com

Investigate Host-Guest Interactions: For tetraphenylene derivatives designed as molecular hosts, MD can model the process of guest binding, providing insights into the stability and dynamics of the resulting complex. nih.gov

While extensive MD simulations have been reported for biological macromolecules and polymers, specific MD studies focusing solely on the dynamic behavior of this compound are not widely documented in the reviewed literature. nih.govnih.gov

Topological Quantum Chemistry Approaches and Band Representation Analysis

Topological analysis provides a framework for classifying the properties of molecules based on their structural connectivity. For polycyclic aromatic hydrocarbons (PAHs), topological characteristics have been linked to their electronic properties. rsc.org For instance, a "PAH taxonomy" has been developed that categorizes these molecules into classes with similar topological features, which in turn allows for the modeling of properties like the HOMO-LUMO gap. rsc.org Topological descriptors are also used in Quantitative Structure-Property Relationship (QSPR) studies to predict various chemical and physical characteristics. worldscientific.comresearchgate.net

The formal theory of Topological Quantum Chemistry (TQC) and the associated method of band representation analysis are typically applied to crystalline solids. rsc.org This framework uses symmetry and topology to classify the global properties of all possible electronic band structures that can arise from local atomic orbitals in the 230 crystal symmetry groups. While TQC is a powerful tool for predicting and understanding topological insulators and semimetals in solid-state physics, its direct application to individual, non-crystalline molecules like tetraphenylene is not standard. However, the underlying principles of linking molecular topology to electronic structure are shared with the broader topological analyses of PAHs. rsc.org

Reorganization Energy Calculations for Charge Transport Insights

The reorganization energy (λ) is a critical parameter in Marcus theory that quantifies the geometric relaxation energy required when a molecule undergoes a charge transfer event (i.e., gains or loses an electron). nih.govarxiv.org It is a key factor influencing charge transport efficiency in organic semiconductor materials; a smaller reorganization energy generally facilitates faster charge hopping between molecules. nih.gov

The total reorganization energy consists of two main components:

Internal Reorganization Energy (λ_i): The energy associated with the changes in bond lengths and angles within the molecule as it transitions between its neutral and charged states. researchgate.net

External Reorganization Energy (λ_e): The energy required to reorganize the surrounding solvent or solid-state matrix in response to the change in the molecule's charge state.

Quantum chemical calculations, particularly DFT, are commonly used to compute the internal reorganization energy. A standard approach is the "four-point method," which involves calculating the energies of the neutral and charged species in both their optimized ground-state geometries. nih.govstackexchange.com For cyclic aromatic hydrocarbons without polar groups, the internal reorganization energy (also referred to as vibrational reorganization energy) is often predicted to be very small. fupress.net

Calculating the reorganization energy for this compound would provide crucial insights into its intrinsic potential as a charge-transporting material in organic electronic devices.

| Computational Method | Purpose | Relevance to Tetraphenylene | Source |

| DFT (Four-Point Method) | Calculation of internal reorganization energy (λ_i) | Predicts the energy cost of molecular geometry changes during charge transfer, indicating its suitability for organic electronics. | nih.govstackexchange.com |

| Marcus Theory | Theoretical framework for charge transfer rates | Uses the calculated reorganization energy to estimate how quickly an electron could move between adjacent tetraphenylene molecules. | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for 4az,8az,12az,16az Tetraphenylene

X-ray Crystallographic Analysis for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like (4aZ,8aZ,12aZ,16aZ)-tetraphenylene, this technique provides unequivocal proof of its unique saddle-shaped conformation and the cis relationship of the fused benzene (B151609) rings, which is designated by the (Z) stereochemistry at the four stereogenic centers (4a, 8a, 12a, and 16a).

The structure of tetraphenylene (B3251814) reveals a non-planar, tub-shaped central eight-membered ring. This conformation is adopted to relieve the strain that would exist in a planar structure. The molecule possesses D₂d point group symmetry, which means it has a twofold principal axis, two perpendicular C₂ axes, and two dihedral planes. This high degree of symmetry is a direct consequence of its specific stereochemistry. ulisboa.pt Neutron diffraction studies have also confirmed the stable, saddle-shaped geometry of the tetraphenylene core. oup.com

While detailed crystallographic data for the unsubstituted parent compound is not widely available in public databases, analysis of its many derivatives consistently confirms this fundamental geometry. oup.com The key structural features determined from such studies are summarized below.

Table 1: Key Structural Features of the Tetraphenylene Core

| Feature | Description |

| Molecular Formula | C₂₄H₁₆ |

| Point Group | D₂d |

| Overall Shape | Saddle (or Tub) Conformation |

| Chirality | Chiral, exists as a pair of enantiomers |

| Central Ring | 8-membered cyclooctatetraene-like ring |

| Fusion | Four benzene rings fused in a cis manner |

The crystallographic analysis is crucial for understanding the steric and electronic properties that arise from its unique topology, which in turn influence its potential applications in materials science and host-guest chemistry. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, NMR provides information about the chemical environment and connectivity of the hydrogen and carbon atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

Due to the high D₂d symmetry of the this compound molecule, its ¹H and ¹³C NMR spectra are remarkably simple. All four fused benzene rings are chemically equivalent, and within each ring, symmetry further reduces the number of unique signals.

In the ¹H NMR spectrum, only two distinct signals are expected for the 16 aromatic protons. Similarly, the ¹³C NMR spectrum is expected to show only three signals for the 24 carbon atoms: one for the quaternary carbons at the ring junctions and two for the protonated aromatic carbons. While specific experimental spectra for the unsubstituted parent compound are not readily found in literature, the expected chemical shifts can be predicted based on typical values for polycyclic aromatic hydrocarbons.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted No. of Signals | Predicted Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H | 2 | 7.0 - 8.0 | Aromatic Protons |

| ¹³C | 3 | 125 - 150 | Aromatic Carbons |

The simplicity of the spectra serves as strong evidence for the highly symmetric, saddle-shaped structure of the molecule.

Advanced NMR Techniques for Chiral Discrimination

Standard NMR spectroscopy is inherently "blind" to chirality; it cannot distinguish between enantiomers because they have identical chemical shifts and coupling constants in an achiral environment. crystallography.net Since this compound is a chiral molecule, advanced NMR techniques are required to differentiate its (P)- and (M)-enantiomers.

The most common method involves the use of Chiral Solvating Agents (CSAs) . These are enantiomerically pure compounds that are added to the NMR sample. crystallography.netresearchgate.net The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the tetraphenylene. These diastereomeric complexes have different spatial arrangements and, consequently, slightly different chemical environments. This difference is sufficient to induce separate signals in the ¹H NMR spectrum for each enantiomer, a phenomenon known as enantiomeric differentiation. researchgate.netmdpi.com

The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two diastereomeric complexes allows for the determination of the enantiomeric excess (ee) of the sample by integrating the respective peak areas. researchgate.net Another, though less common, approach is the use of Chiral Derivatizing Agents (CDAs) . This involves covalently reacting the analyte with an enantiopure reagent to form stable diastereomers, which can then be distinguished by NMR. arxiv.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and offer a characteristic "fingerprint" for compound identification and functional group analysis.

For a molecule with a center of symmetry or high symmetry like tetraphenylene (D₂d point group), the Rule of Mutual Exclusion often applies. This rule states that vibrational modes that are active in the Raman spectrum are inactive in the IR spectrum, and vice versa. Therefore, a combined analysis of both FTIR and Raman spectra is necessary for a complete vibrational characterization. core.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The technique is particularly sensitive to polar functional groups. core.ac.uk For this compound, the key functional groups are the aromatic C-H and C=C bonds. The expected absorption bands are summarized in the table below. While specific experimental data for the parent compound is limited, analysis of derivatives and general knowledge of polycyclic aromatic hydrocarbons (PAHs) allow for reliable predictions. mdpi.comresearchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides information about the molecular backbone structure. core.ac.uk The Raman spectrum of tetraphenylene would be expected to show strong signals for the aromatic ring stretching vibrations.

Table 3: Characteristic Vibrational Frequencies for Tetraphenylene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR / Raman |

| Aromatic C=C Stretch (Ring Breathing) | 1450 - 1600 | FTIR / Raman |

| Aromatic C-H Out-of-Plane Bend | 675 - 900 | FTIR |

| Skeletal Vibrations (Saddle Deformation) | < 600 | Raman |

The combination of these spectroscopic and crystallographic methods provides a comprehensive and unambiguous structural elucidation of this compound, confirming its unique chiral, saddle-shaped architecture.

Electronic Absorption and Emission Spectroscopy Methodologies

The electronic properties of this compound are primarily investigated through electronic absorption and emission spectroscopy. These techniques probe the transitions between different electronic energy levels within the molecule upon interaction with light.

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for characterizing the electronic structure of conjugated systems like tetraphenylene. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The resulting spectrum provides information about the energies of these transitions.

For the parent tetraphenylene, which consists of a central eight-membered ring fused to four benzene rings, the electronic spectrum is expected to be characterized by π→π* transitions. These transitions involve the excitation of electrons from the filled π molecular orbitals to the empty π* molecular orbitals of the aromatic system. The specific wavelengths and intensities of these absorption bands are highly sensitive to the planarity and conformation of the molecule.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Assigned Transition |

| ~280 | ~50,000 | π→π |

| ~320 | ~25,000 | π→π |

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has been excited to a higher electronic state. Following absorption of light, the molecule can relax to the lowest vibrational level of the first excited singlet state (S₁) and then return to the ground state (S₀) by emitting a photon. The wavelength of the emitted light is typically longer than the absorbed light (a phenomenon known as the Stokes shift).

The fluorescence properties of tetraphenylene and its derivatives are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The quantum yield of fluorescence (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime are key parameters that characterize the efficiency and dynamics of the emission process.

Specific fluorescence data for this compound is not found in the available literature. However, it is known that the emission characteristics of tetraphenylene systems can be highly dependent on their molecular rigidity and the surrounding environment. For example, some tetraphenylene derivatives exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state due to the restriction of intramolecular rotations that would otherwise lead to non-radiative decay.

Table 2: Hypothetical Fluorescence Data for this compound in Solution

| Emission Maximum (λem) (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) | Stokes Shift (nm) |

| ~380 | ~0.1 | ~2 | ~60 |

Mechanistic Investigations of Reactions Involving 4az,8az,12az,16az Tetraphenylene

Exploration of Reaction Pathways in Cycloaddition Processes

The reactivity of tetraphenylene (B3251814) and its derivatives in cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction, has been a subject of significant investigation. Substituted tetrazines, for instance, readily undergo IEDDA reactions with the strained double bonds of tetraphenylene analogues. rsc.orgnih.gov The rates of these reactions can be tuned based on the electronic properties of the substituents on the tetrazine ring. rsc.orgnih.gov

Computational studies have been employed to screen various tetrazine derivatives to optimize the balance between high reactivity towards strained alkenes, like those within the tetraphenylene framework, and stability against nucleophiles. rsc.org These investigations have identified that sulfone- and sulfoxide-substituted tetrazines exhibit a favorable reactivity profile, which is attributed to secondary orbital interactions between the strained alkene and the tetrazine derivative. rsc.org

Post-assembly modification (PAM) of self-assembled metal-organic cages containing tetrazine-edged ligands provides a platform to study these cycloaddition reactions in a controlled environment. nih.govworktribe.com The electronic nature of substituents far from the reactive tetrazine core can influence the rate of the IEDDA reaction, demonstrating long-range electronic effects. nih.gov

Catalytic Cycle Elucidation in Metal-Mediated Transformations

The synthesis of tetraphenylene and its derivatives can be achieved through metal-mediated transformations, and understanding the catalytic cycles is crucial for optimizing these processes. Nickel-catalyzed cyclotetramerization of alkynes to form the cyclooctatetraene (B1213319) core is a key method. researchgate.net Mechanistic studies on this reaction have led to the isolation and characterization of key intermediates, providing insights into the reaction pathway. researchgate.net

For example, in the nickel-catalyzed Reppe cyclization, a dinuclear nickel complex has been identified as a key intermediate. researchgate.net The solid-state structures of these intermediates support a mechanism that involves formal Ni(III)-Ni(I) complexes. researchgate.net

Furthermore, the dimerization of biphenylene (B1199973) to form tetraphenylene can be catalyzed by transition metals such as platinum and palladium. researchgate.net In these reactions, the catalyst cleaves a C-C bond in biphenylene to form a metal-2,2'-biphenyl complex. researchgate.net This complex is a crucial intermediate in the catalytic cycle that ultimately leads to the formation of tetraphenylene. researchgate.net The resting-state species in the catalytic cycle using a Pt(PEt₃)₃ catalyst has been identified. researchgate.netoup.com

Intermediates Identification and Characterization

The identification and characterization of reactive intermediates are paramount to understanding the mechanisms of reactions involving tetraphenylene. Spectroscopic techniques, particularly in conjunction with mass spectrometry, have proven powerful in this regard. rsc.org Action spectroscopy, including ultraviolet and infrared photodissociation spectroscopy, allows for the detailed characterization of mass-selected ionic reaction intermediates. rsc.org

In the context of metal-catalyzed formations of tetraphenylene, several key intermediates have been successfully isolated and characterized, in some cases by X-ray crystallography. researchgate.netoup.com For instance, in the platinum-catalyzed dimerization of biphenylene, both a Pt(II) biphenyl (B1667301) complex and a Pt(IV) intermediate have been identified within the catalytic cycle. researchgate.net Similarly, in the nickel-catalyzed synthesis, a dinuclear nickel-bonded intermediate has been structurally characterized. researchgate.net

The study of analogous systems, such as the reactions of arylnitrenium ions, provides further insight into the types of intermediates that might be involved in reactions of functionalized tetraphenylenes. nih.gov For example, the hydration of a phenylnitrenium ion proceeds through a detectable quinolimine intermediate. nih.gov The trapping of such intermediates with nucleophiles like azide (B81097) can reveal the reactive sites within the molecule. nih.gov

Stereoselectivity and Regioselectivity Mechanisms

Stereoselectivity and regioselectivity are critical aspects of the synthesis and reactions of substituted tetraphenylenes. The inherent three-dimensional structure of the tetraphenylene scaffold can direct the approach of reagents, leading to specific stereochemical outcomes.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.comyoutube.com In reactions involving tetraphenylene derivatives, the existing stereochemistry of the starting material can influence the stereochemical outcome of the product. youtube.comkhanacademy.org For instance, in catalytic hydrogenations, the catalyst surface may be more accessible from one face of the molecule, leading to a predominance of one diastereomer. youtube.com The mechanism of the reaction plays a crucial role; concerted mechanisms, such as in some cycloaddition reactions, can lead to high stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comkhanacademy.org

Regioselectivity , the preference for bond formation at one position over another, is also a key consideration. masterorganicchemistry.comyoutube.com In the functionalization of substituted tetraphenylenes, the electronic and steric properties of the existing substituents will direct incoming electrophiles or nucleophiles to specific positions on the aromatic rings. For example, in electrophilic aromatic substitution, electron-donating groups will direct incoming electrophiles to the ortho and para positions. Conversely, in palladium-catalyzed cross-coupling reactions to form tetrasubstituted olefins, the regioselectivity is influenced by both steric and electronic factors. acs.org The aryl group from an arylboronic acid, for instance, preferentially adds to the more electron-poor end of an unsymmetrical alkyne. acs.org

Research Applications and Advanced Functional Materials Based on 4az,8az,12az,16az Tetraphenylene

Asymmetric Catalysis and Ligand Design

The non-planar and conformationally rigid structure of the tetraphenylene (B3251814) core is an excellent framework for the design of novel chiral ligands and catalysts for asymmetric synthesis. The unique geometry allows for the creation of well-defined chiral environments, leading to high levels of stereocontrol in chemical reactions.

Chiral Ligands for Transition Metal Catalysis

Derivatives of tetraphenylene have been successfully employed as chiral ligands in a variety of transition metal-catalyzed reactions. The strategic placement of coordinating functional groups on the tetraphenylene scaffold allows for the formation of highly effective and selective catalysts.

One notable application is the use of hydroxytetraphenylenes (DHTP) as chiral ligands for titanium(IV)-catalyzed asymmetric Darzens reactions. organic-chemistry.org The in situ generated titanium complex with a chiral DHTP ligand promotes the reaction between aldehydes and diazoacetamide (B1201003) to afford cis-glycidic amides with high yields and excellent enantioselectivities. organic-chemistry.org The versatility of this catalytic system has been demonstrated with a broad range of aromatic, heteroaromatic, and aliphatic aldehydes. organic-chemistry.org

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 95 | 98 |

| 4-Chlorobenzaldehyde | 99 | 99 |

| 2-Naphthaldehyde | 92 | 97 |

| 2-Furaldehyde | 85 | 96 |

| Cinnamaldehyde | 78 | 95 |

| Cyclohexanecarboxaldehyde | 65 | 93 |

Table 1: Performance of a Chiral Titanium-Hydroxytetraphenylene Complex in the Asymmetric Darzens Reaction. organic-chemistry.org

Furthermore, tetraphenylene-based phosphine (B1218219) ligands have been synthesized and utilized in asymmetric hydrogenation reactions. For instance, a chiral N,P-ligand derived from a tetraphenylene skeleton, in combination with a rhodium precursor, has been shown to be a highly efficient catalyst for the asymmetric hydrogenation of α-acylaminoacrylates, achieving quantitative yields and excellent enantioselectivities (94–97% ee). oup.com

Organocatalytic Systems Utilizing Tetraphenylenes

The tetraphenylene framework has also been explored in the development of organocatalysts, which are metal-free small organic molecules that can catalyze chemical reactions. Chiral tetraphenylene-based Brønsted base organocatalysts have been synthesized and evaluated in Diels-Alder reactions between anthrone (B1665570) and maleimides. oup.com While these catalysts provided the desired cycloadducts in good yields, the enantioselectivities were moderate. oup.com This indicates an emerging area of research with potential for further optimization and development of more selective tetraphenylene-based organocatalysts. oup.com

Supramolecular Chemistry and Host-Guest Recognition

The unique concave, saddle-shaped geometry of tetraphenylenes makes them intriguing building blocks for supramolecular chemistry, particularly in the design of host molecules for the recognition of specific guest species.

Design of Host Architectures

The rigid structure of tetraphenylene provides a pre-organized cavity suitable for encapsulating guest molecules. This has led to the design and synthesis of novel host architectures, such as molecular tweezers. By attaching specific recognition motifs to the tetraphenylene scaffold, hosts with tailored binding properties can be created. For example, a molecular tweezer bearing two dibenzo-24-crown-8 (B80794) moieties has been synthesized from a 2,3,10,11-tetrahydroxytetraphenylene building block. Such host architectures are of great interest for their potential applications in sensing, separation, and catalysis.

Complexation Studies with Guest Molecules

Early studies on tetraphenylene revealed its ability to form clathrate inclusion compounds with a variety of solvent molecules, ranging in size from dichloromethane (B109758) to cyclohexane. This demonstrated the inherent host properties of the tetraphenylene core. The formation of these host-guest complexes is driven by non-covalent interactions, such as van der Waals forces and π-π stacking interactions between the electron-rich aromatic surfaces of the host and guest. The study of these complexes provides fundamental insights into molecular recognition phenomena.

Chiral Recognition and Sensing Architectures

The inherent chirality of substituted tetraphenylenes makes them promising candidates for the development of materials for chiral recognition and sensing. researchgate.net Chiral recognition is a critical process in many areas of chemistry and biology, and the development of synthetic receptors for chiral molecules is a significant research goal.

The well-defined and rigid chiral environment provided by the tetraphenylene scaffold can be exploited to differentiate between enantiomers of a chiral guest molecule. While specific examples of (4aZ,8aZ,12aZ,16aZ)-tetraphenylene itself in chiral sensing architectures are not extensively documented, the broader class of chiral tetraphenylene derivatives holds significant promise. researchgate.net The development of tetraphenylene-based sensors could involve incorporating chromophores or fluorophores into the chiral scaffold, allowing for the detection of binding events through changes in optical properties. The principles demonstrated in the use of other chiral scaffolds for sensing terpenes and terpenoids could potentially be adapted to tetraphenylene-based systems. chinesechemsoc.org

Advanced Optoelectronic Materials and Devices

The distinct electronic and structural properties of the tetraphenylene core are being exploited in the design of next-generation optoelectronic materials. Its rigid framework can be functionalized to tune its properties for specific applications, ranging from molecular semiconductors to components in advanced light-harvesting systems. oup.comrsc.org

The saddle-shaped topology of o-tetraphenylene makes it an intriguing candidate for the development of novel molecular semiconductors. rsc.orgrsc.org This non-planar structure can influence molecular packing and intermolecular interactions, which are critical for charge transport. By extending the π-conjugation of the tetraphenylene core, researchers have designed molecular semiconductors with improved hole mobility. rsc.orgrsc.org

For instance, an in silico designed molecular semiconductor, OTPE-OMeTPA, which is based on a tetraphenylene core, demonstrated a reduced reorganization energy and a larger intermolecular centroid distance compared to a similar compound, leading to enhanced hole mobility. rsc.orgrsc.org Molecular dynamics simulations have also shed light on the atomic-scale origins of the high glass transition temperatures observed in these materials, which is associated with the torsional motion of the central tetraphenylene unit. rsc.orgrsc.org This high glass transition temperature is a desirable property for the thermal stability of semiconductor devices. rsc.orgrsc.org

Derivatives of tetraphenylene are being explored as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) due to their potential for high thermal stability and tunable electronic properties. rsc.orgrsc.orgbohrium.com The design of these HTMs often involves attaching functional groups, such as arylamines, to the tetraphenylene scaffold. rsc.org

A molecular semiconductor based on a saddle-shaped o-tetraphenylene core, OTPE-OMeTPA, has been successfully used to fabricate thermostable perovskite solar cells with a power conversion efficiency of 21.5%. rsc.orgrsc.org This material exhibited a desirable combination of conductivity, a high glass transition temperature, solution processability, and favorable interfacial charge transfer kinetics. rsc.orgrsc.org Theoretical calculations have shown that the enhanced mobility of this tetraphenylene-based HTM is related to both a smaller reorganization energy (100 meV) and a larger intermolecular centroid distance. rsc.org The use of such materials has led to PSCs with good long-term stability at elevated temperatures. rsc.org

| Material | Reorganization Energy (λht) | Power Conversion Efficiency (PCE) | Reference |

| OTP-OMeDPA | 121 meV | 20.6% | rsc.org |

| OTPE-OMeTPA | 100 meV | 21.5% | rsc.org |

This table presents a comparison of the performance of two different o-tetraphenylene based molecular semiconductors as hole transporting materials in perovskite solar cells.

The rigid and non-planar structure of tetraphenylene makes it a suitable core for host materials in organic light-emitting diodes (OLEDs), particularly for blue phosphorescent emitters. uni-heidelberg.de A key requirement for such host materials is a high triplet energy to prevent energy loss from the emitter. uni-heidelberg.de The tetraphenylene unit can be used to connect charge-transporting moieties with minimal electronic conjugation between them, thereby maintaining a high triplet energy. uni-heidelberg.de

Several carbazole- and dibenzofuran-annelated tetraphenylenes have been synthesized and characterized. uni-heidelberg.de These materials exhibit high glass-transition temperatures (Tg > 100°C), suitable charge transport levels, and high triplet energies (E(T1) > 2.7 eV). uni-heidelberg.de One such tetraphenylene derivative, when used as a host in an OLED, demonstrated a high efficiency of almost 13%. uni-heidelberg.de Additionally, poly(ladder-type tetraphenylene)s have been developed as blue emitters, exhibiting narrow emission spectra around 445 nm and high luminance in OLED devices. acs.org The nitrogen-bridged version of this polymer showed enhanced stability towards oxidative degradation. acs.org

Ladder-type tetraphenylene cored chromophores have been synthesized and shown to possess significant two-photon absorption (2PA) properties. scilit.comrsc.orgrsc.org The 2PA cross-section of these materials is strongly dependent on the electron-richness of the tetraphenylene core and the nature of the terminal groups. scilit.comrsc.orgrsc.org The introduction of strong electron-donating groups can lead to high 2PA cross-section values, up to 2137 GM. scilit.comrsc.orgrsc.org

These materials also exhibit excellent optical limiting performance, which can be utilized in photonic and optoelectronic devices for the protection of optical sensors and human eyes, as well as for stabilizing light sources. scilit.comrsc.org Furthermore, hybrid derivatives of tetraphenylene and chalcone (B49325) have been designed, with some exhibiting aggregation-induced emission (AIE) and solid-state fluorescence, making them suitable for applications such as cell imaging. bohrium.com A multifunctional molecule combining a tetraphenylene-based dye with a naphthalimide-based photoconductor has been developed, demonstrating two-photon excited emission upon near-infrared (NIR) irradiation, which is a crucial step towards creating probes for two-photon voltage imaging and modulation. arxiv.org

| Chromophore Core | 2PA Cross-Section (σ2) | Application | Reference |

| Ladder-type tetraphenylene | up to 2137 GM | Optical Limiting | rsc.org |

| Tetraphenylene-chalcone hybrid | - | Cell Imaging | bohrium.com |

| Tetraphenylene-naphthalimide | - | Two-Photon Voltage Imaging | arxiv.org |

This table highlights the two-photon absorption properties and applications of various tetraphenylene-based systems.

Molecular Machines and Switchable Systems

The tetraphenylene scaffold has been utilized in the construction of molecular machines and switches. acs.orgnih.gov Its rigid structure can serve as a component in systems designed to perform mechanical-like movements at the molecular level in response to external stimuli such as electric fields. pku.edu.cn For example, single-molecule devices based on tetraphenylene have been constructed where the molecule is anchored between graphene electrodes, allowing for the study of its dynamic three-dimensional structure and intramolecular motion under an applied electric field. pku.edu.cn

In the context of transmembrane transport, a rigid para-tetraphenylene axle has been shown to have enhanced activity in rotaxane-based ion transporters compared to more flexible counterparts. acs.orgnih.gov This highlights the importance of the structural rigidity provided by the tetraphenylene unit in the design of efficient molecular machines. The development of such systems could lead to new optoelectronic functions, more efficient logic processing units, and precise control over chemical reactions at the nanoscale. pku.edu.cn

Helical Architectures and Topological Systems

The inherent chirality of unsymmetrically substituted tetraphenylenes makes them exceptional building blocks for the creation of helical and other complex topological architectures. rsc.orgnih.govunl.eduresearchgate.net The saddle-shaped geometry of the tetraphenylene core, with its four phenyl rings arranged in a double helical segment, provides a rigid and well-defined three-dimensional structure. unl.edu

This unique geometry has been exploited to synthesize double helical oligotetraphenylenes, which can be viewed as artificial double-stranded helical structures. oup.com The synthesis of optically active tetraphenylene derivatives has enabled the construction of chiral rod-like platinum complexes and self-assembling double helical chains through hydrogen bonds. acs.org Furthermore, tetraphenylene-based cyclic iodonium (B1229267) salts have been used to rapidly generate double helical architectures through atom-insertion reactions. rsc.org These chiral tetraphenylene systems are of great interest for the development of advanced materials with novel chiroptical properties for applications in fields such as asymmetric catalysis and chiral optoelectronics. rsc.orgacs.org The high barrier to racemization in these chiral systems underscores their stability and potential for practical applications. unl.educhinesechemsoc.org

Future Directions and Emerging Research Avenues in 4az,8az,12az,16az Tetraphenylene Chemistry

Development of Novel Synthetic Strategies

The synthesis of the tetraphenylene (B3251814) core has evolved from classical methods to more refined transition-metal-catalyzed reactions. However, the pursuit of more efficient, scalable, and environmentally benign synthetic routes remains a key research focus.

Future efforts will likely concentrate on:

Improving Existing Methodologies: While methods like the palladium-catalyzed C-H activation of 2-iodobiphenyls have shown promise, there is a continuous need to enhance their efficiency and expand their substrate scope, particularly for creating unsymmetrically substituted tetraphenylenes. labxing.com Strategies to lower catalyst loading, improve yields, and simplify purification processes are crucial for making these fascinating molecules more accessible.

Green Chemistry Approaches: Many current synthetic protocols for tetraphenylenes rely on harsh reaction conditions or toxic metal catalysts. nih.govoup.com Future research will likely explore greener alternatives, such as biocatalytic methods or photoredox catalysis, to construct the tetraphenylene skeleton. The use of enzymes, for instance, could offer unparalleled chemo-, regio-, and stereoselectivity in a more sustainable manner.

Flow Chemistry for Scalability: The transition from batch to continuous flow synthesis could offer significant advantages for the production of tetraphenylene derivatives. Flow chemistry can provide better control over reaction parameters, leading to improved yields and purity, and facilitate safer handling of reactive intermediates. This will be particularly important for producing larger quantities of tetraphenylene-based materials for practical applications.

A comparative look at some of the established synthetic strategies highlights the ongoing evolution in this area:

| Synthetic Method | Precursors | Key Features | Reported Yields |

| Grignard Reagent Coupling | 2,2'-Dibromobiphenyl (B83442) | First reported synthesis; requires stoichiometric copper. | ~16% beilstein-journals.org |

| Pyrolysis of Biphenylene (B1199973) | Biphenylene | High temperature; highest yield for unsubstituted tetraphenylene. | Up to 96% oup.com |

| Diels-Alder/Deoxygenation | Dehydro nih.govannulenes and furans | Versatile for benzo-fused derivatives. | Variable oup.com |

| Pd-catalyzed C-H Activation | 2-Iodobiphenyls | Facile and efficient for a range of derivatives. | Moderate to high labxing.com |

| Rhodium-catalyzed Cycloaddition | Triynes | Double [2+2+2] cycloaddition. | N/A rsc.org |

Exploration of Unconventional Derivatization Pathways

Moving beyond the synthesis of the core structure, the ability to precisely install functional groups onto the tetraphenylene scaffold is paramount for tuning its properties and creating new functionalities.

Emerging research in this domain includes:

Late-Stage Functionalization: This powerful strategy allows for the modification of the already-formed tetraphenylene core, providing rapid access to a diverse range of derivatives without the need for de novo synthesis. A novel approach involves the regioselective iodination of tetraphenylene, followed by the insertion of various atoms (e.g., nitrogen, oxygen, sulfur, selenium) into the resulting cyclic iodonium (B1229267) salts. rsc.orgbohrium.comrsc.org This method has been used to create complex fused-ring systems, including fascinating double-helical architectures. rsc.orgrsc.org

Direct C-H Functionalization: Developing new methods for the direct derivatization of tetraphenylene's C-H bonds is a highly sought-after goal. beilstein-journals.org While some direct electrophilic aromatic substitutions like bromination and nitration are known, expanding the toolkit to include a wider array of transition-metal-catalyzed C-H functionalizations (e.g., carbonylation, acetoxylation) will enable the introduction of diverse functionalities onto specific positions of the tetraphenylene framework. beilstein-journals.org

Biocatalytic Derivatization: The use of enzymes, such as cytochrome P450 monooxygenases, for the late-stage functionalization of polycyclic aromatic hydrocarbons (PAHs) is a promising but underexplored avenue for tetraphenylene. nih.gov This approach could lead to highly regioselective hydroxylations and other transformations that are difficult to achieve through traditional synthetic methods.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and development of new molecules with desired properties. scirp.org For tetraphenylene chemistry, these techniques can provide invaluable insights and guide synthetic efforts.

Future applications of computational modeling will likely focus on:

Predicting Electronic and Photophysical Properties: Time-dependent density functional theory (TD-DFT) and other computational methods can be employed to predict the absorption and emission spectra, as well as the electronic properties (e.g., HOMO/LUMO levels), of novel tetraphenylene derivatives. researchgate.netrsc.org This predictive power can guide the design of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

Designing Chiral Catalysts and Ligands: The inherent chirality of unsymmetrically substituted tetraphenylenes makes them attractive scaffolds for asymmetric catalysis. oup.com Computational docking and modeling can be used to design new chiral tetraphenylene-based ligands and catalysts with optimized structures for specific enantioselective transformations, predicting their efficacy before embarking on challenging syntheses.

Understanding Supramolecular Interactions: The saddle-shaped structure of tetraphenylene allows it to participate in unique host-guest and self-assembly processes. labxing.com Molecular dynamics simulations and other modeling techniques can be used to understand and predict these interactions, aiding in the design of new supramolecular architectures, molecular sensors, and drug delivery systems.

Integration into Next-Generation Functional Materials

The unique structural and electronic features of tetraphenylene make it a promising building block for a variety of advanced functional materials.

Key areas for future research include: